2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid
Overview
Description
2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid is an organoboron compound with the molecular formula C15H15BO5. It is a derivative of benzeneboronic acid, featuring benzyloxy, formyl, and methoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-benzyloxy-5-formyl-3-methoxybenzene and boronic acid derivatives.
Reaction Conditions: The key step involves the formation of the boronic acid moiety through a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., ethanol, water).
Major Products Formed
Oxidation: 2-Benzyloxy-5-carboxy-3-methoxybenzeneboronic acid.
Reduction: 2-Benzyloxy-5-hydroxymethyl-3-methoxybenzeneboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid has several scientific research applications:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid primarily involves its reactivity as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form a new carbon-carbon bond, completing the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the benzyloxy and formyl substituents.
4-Methoxyphenylboronic acid: Similar structure but with the methoxy group in a different position.
2-Methoxyphenylboronic acid: Similar structure but lacks the benzyloxy and formyl substituents.
Uniqueness
2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid is unique due to the presence of the benzyloxy, formyl, and methoxy groups on the benzene ring.
Properties
IUPAC Name |
(5-formyl-3-methoxy-2-phenylmethoxyphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO5/c1-20-14-8-12(9-17)7-13(16(18)19)15(14)21-10-11-5-3-2-4-6-11/h2-9,18-19H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOUDVVLFZNGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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